Kinase Inhibitory Activity: Class-Level Potency of Pyrazole-Benzamide Derivatives Against EGFR
While direct IC50 data for 4-methyl-N-(1H-pyrazol-4-yl)benzamide against EGFR is not reported in the identified literature, closely related pyrazole-benzamide analogs demonstrate sub-nanomolar inhibitory potency. Compounds 21a and 21b, which differ only in benzamide ring substitution pattern, exhibit EGFR WT IC50 values of 0.000444 μM (0.44 nM) and 0.000140 μM (0.14 nM), respectively [1]. This demonstrates the intrinsic capacity of the pyrazole-benzamide core to achieve potent kinase engagement. Procurement of the unsubstituted 4-methyl-N-(1H-pyrazol-4-yl)benzamide scaffold enables systematic SAR exploration by establishing a baseline activity profile against which substitution effects can be rigorously quantified.
| Evidence Dimension | EGFR Wild-Type Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; serves as core scaffold for analog synthesis. |
| Comparator Or Baseline | Compound 21a (pyrazole-benzamide analog): IC50 = 0.000444 μM (0.44 nM); Compound 21b (pyrazole-benzamide analog): IC50 = 0.000140 μM (0.14 nM) |
| Quantified Difference | Comparators achieve sub-nanomolar potency, establishing class-level activity. |
| Conditions | In vitro kinase inhibition assay against EGFR WT. |
Why This Matters
This evidence positions 4-methyl-N-(1H-pyrazol-4-yl)benzamide as a validated core scaffold for kinase inhibitor development, enabling direct potency comparisons when substituted analogs are synthesized.
- [1] El-Sherief, H. A. M., et al. (2023). Design, synthesis, biological evaluation, in silico ADME prediction and molecular docking of pyrazole-benzamides as multitargeting protein kinase inhibitors. Journal of Molecular Structure, 1285, 135753. View Source
